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Compound of Interest

Compound Name:
5-(4-Nitrophenyl)isoxazole-3-

carboxylic acid

Cat. No.: B1362194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-(4-
nitrophenyl)isoxazole-3-carboxylic acid, a key intermediate in the development of various

pharmaceuticals. Understanding the solubility of this compound is critical for its effective use in

drug discovery and formulation. This document outlines its anticipated solubility in various

solvents, its pH-dependent solubility based on an estimated pKa, and detailed experimental

protocols for precise measurement.

Executive Summary
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid is a weakly acidic compound with expected

limited aqueous solubility that is highly dependent on pH. Its solubility is anticipated to be

greater in organic polar solvents. This guide provides estimated solubility data based on

structurally related compounds and presents standardized methods for its empirical

determination.

Physicochemical Properties
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Property Value Source

Molecular Formula C₁₀H₆N₂O₅ -

Molecular Weight 234.17 g/mol -

Appearance Expected to be a solid powder General knowledge

pKa (estimated) 3.0 - 4.0

Based on structurally similar

aromatic carboxylic acids with

electron-withdrawing groups

Estimated Solubility Profile
The following tables present estimated solubility data for 5-(4-nitrophenyl)isoxazole-3-
carboxylic acid. These values are derived from the literature for structurally analogous

compounds, including nitro-substituted benzoic acids and other aromatic carboxylic acids, and

should be considered as a predictive guide pending experimental verification.

Table 1: Estimated Aqueous Solubility at Different pH Values (25 °C)

pH
Estimated Solubility
(mg/mL)

Rationale

2.0 < 0.1

Below the estimated pKa, the

compound is primarily in its

non-ionized, less soluble form.

4.0 0.1 - 1.0

Around the estimated pKa, a

mix of ionized and non-ionized

forms exists, leading to

increased solubility.

7.4 > 1.0

Well above the estimated pKa,

the compound is

predominantly in its ionized,

more soluble carboxylate form.

Table 2: Estimated Solubility in Various Solvents (25 °C)
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Solvent Type
Estimated
Solubility (mg/mL)

Rationale

Water Polar Protic Low (pH-dependent)

Limited by the

hydrophobic phenyl

and isoxazole rings.

Methanol Polar Protic Moderate to High

Capable of hydrogen

bonding with the

carboxylic acid group.

Ethanol Polar Protic Moderate to High

Similar to methanol,

can engage in

hydrogen bonding.

Acetone Polar Aprotic Moderate
Good solvent for

many organic acids.

Acetonitrile Polar Aprotic Moderate

Polarity allows for

dissolution of the

compound.

Dichloromethane Nonpolar Low to Moderate

May dissolve the

compound to some

extent due to the

organic structure.

Hexane Nonpolar Very Low

The high polarity of

the carboxylic acid

and nitro groups limits

solubility in nonpolar

solvents.

Experimental Protocols
To obtain precise solubility and pKa data for 5-(4-nitrophenyl)isoxazole-3-carboxylic acid,

the following experimental methods are recommended.
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Determination of Aqueous and Solvent Solubility
(Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a

compound.

Methodology:

Preparation: Prepare saturated solutions by adding an excess amount of 5-(4-
nitrophenyl)isoxazole-3-carboxylic acid to the selected solvent (e.g., water at a specific

pH, methanol, ethanol) in a sealed flask.

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Allow the solutions to stand, or centrifuge them, to separate the

undissolved solid from the supernatant.

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it

with a suitable solvent to a concentration within the analytical range of the chosen

quantification method.

Quantification: Analyze the concentration of the dissolved compound in the diluted sample

using a validated analytical technique, such as UV-Vis spectrophotometry or High-

Performance Liquid Chromatography (HPLC).

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Preparation Equilibration Phase Separation Analysis

Add excess compound to solvent Seal flask Agitate at constant temperature (24-48h) Centrifuge or let stand Withdraw supernatant Dilute sample Quantify (UV-Vis/HPLC)

Click to download full resolution via product page

Shake-Flask Solubility Determination Workflow
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Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a

weakly acidic or basic compound.

Methodology:

Sample Preparation: Dissolve an accurately weighed amount of 5-(4-
nitrophenyl)isoxazole-3-carboxylic acid in a suitable co-solvent/water mixture to achieve

a concentration of approximately 1-5 mM.

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a

thermostated vessel and immerse the pH electrode and a burette tip containing a

standardized titrant (e.g., 0.1 M NaOH).

Titration: Add the titrant in small, precise increments to the sample solution while

continuously stirring and recording the pH after each addition.

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa

corresponds to the pH at the half-equivalence point of the titration curve. The equivalence

point can be determined from the inflection point of the curve (the point of maximum slope).

Setup Titration Data Analysis

Dissolve compound in co-solvent/water Calibrate pH meter Assemble titration apparatus Add titrant incrementally Record pH after each addition Plot pH vs. titrant volume Determine equivalence point Calculate pKa at half-equivalence point

Click to download full resolution via product page

Potentiometric Titration Workflow for pKa Determination

Factors Influencing Solubility
Several factors can influence the solubility of 5-(4-nitrophenyl)isoxazole-3-carboxylic acid:

pH: As a carboxylic acid, its solubility in aqueous solutions will increase significantly at pH

values above its pKa due to the formation of the more soluble carboxylate salt.
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Temperature: For most solid solutes, solubility increases with temperature. The extent of this

effect should be determined experimentally.

Crystalline Form (Polymorphism): Different crystalline forms of the compound can exhibit

different solubilities. It is important to characterize the solid form used in solubility studies.

Presence of Excipients: In pharmaceutical formulations, the presence of co-solvents,

surfactants, and other excipients can significantly enhance the solubility of the compound.

Conclusion
This technical guide provides a foundational understanding of the solubility profile of 5-(4-
nitrophenyl)isoxazole-3-carboxylic acid for researchers and drug development

professionals. While the provided data is based on estimations from structurally similar

compounds, the detailed experimental protocols offer a clear path for determining the precise

solubility and pKa values. This information is crucial for guiding formulation development and

ensuring the reliable application of this compound in pharmaceutical research.

To cite this document: BenchChem. [Solubility Profile of 5-(4-Nitrophenyl)isoxazole-3-
carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362194#5-4-nitrophenyl-isoxazole-3-carboxylic-
acid-solubility-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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